molecular formula C10H14N2O B2838260 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine CAS No. 1250105-33-9

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine

Cat. No.: B2838260
CAS No.: 1250105-33-9
M. Wt: 178.235
InChI Key: MXHKUGHWDGFEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine is a compound that features a bicyclic structure known as bicyclo[2.2.1]heptane. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications. The oxazole ring in the compound adds to its chemical versatility, allowing it to participate in a range of reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine typically involves the formation of the bicyclo[2.2.1]heptane scaffold followed by the introduction of the oxazole ring. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps involve the functionalization of the scaffold to introduce the oxazole ring and the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the bicyclic scaffold.

    Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A natural product with a similar bicyclic structure.

    Sordarins: Bioactive compounds containing the bicyclo[2.2.1]heptane scaffold.

    α-Santalol and β-Santalol: Natural products with related structures.

Uniqueness

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts additional chemical versatility compared to other bicyclo[2.2.1]heptane derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKUGHWDGFEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=NOC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.